1-Benzyloxy-2-(dimethylaminomethyl)cyclohexanol
CAS No.: 73806-42-5
Cat. No.: VC18488056
Molecular Formula: C16H25NO2
Molecular Weight: 263.37 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 73806-42-5 |
|---|---|
| Molecular Formula | C16H25NO2 |
| Molecular Weight | 263.37 g/mol |
| IUPAC Name | 2-[(dimethylamino)methyl]-1-phenylmethoxycyclohexan-1-ol |
| Standard InChI | InChI=1S/C16H25NO2/c1-17(2)12-15-10-6-7-11-16(15,18)19-13-14-8-4-3-5-9-14/h3-5,8-9,15,18H,6-7,10-13H2,1-2H3 |
| Standard InChI Key | RZQYCLWPTJRMML-UHFFFAOYSA-N |
| Canonical SMILES | CN(C)CC1CCCCC1(O)OCC2=CC=CC=C2 |
Introduction
Structural Elucidation and Molecular Characteristics
1-Benzyloxy-2-(dimethylaminomethyl)cyclohexanol (CAS: 73806-42-5) is a synthetic cyclohexanol derivative with the molecular formula C₁₆H₂₅NO₂ and a molecular weight of 263.37 g/mol . Its structure features a cyclohexanol backbone substituted at the 1-position with a benzyloxy group (-OCH₂C₆H₅) and at the 2-position with a dimethylaminomethyl group (-CH₂N(CH₃)₂) . The stereochemistry of the compound is critical to its biological activity, with trans configurations of the substituents often exhibiting enhanced pharmacological properties .
Key Structural Features
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Cyclohexanol Core: The six-membered cyclohexane ring with a hydroxyl group provides a rigid scaffold for functional group interactions.
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Benzyloxy Group: Introduces aromaticity and lipophilicity, enhancing blood-brain barrier permeability.
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Dimethylaminomethyl Side Chain: A tertiary amine moiety that contributes to receptor binding via hydrogen bonding and electrostatic interactions .
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₂₅NO₂ |
| Molecular Weight | 263.37 g/mol |
| SMILES | CN(C)CC1CCCCC1(O)OCC2=CC=CC=C2 |
| InChIKey | RZQYCLWPTJRMML-UHFFFAOYSA-N |
| Predicted CCS (Ų) [M+H]⁺ | 164.4 |
Synthesis and Chemical Reactivity
Synthetic Pathways
The compound is typically synthesized via a Grignard reaction followed by functional group modifications. A representative protocol involves:
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Formation of the Grignard Reagent: 3-(Benzyloxy)phenyl bromide reacts with magnesium in tetrahydrofuran (THF) under inert conditions .
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Nucleophilic Addition: The Grignard reagent attacks 2-[(dimethylamino)methyl]cyclohexanone, forming a tertiary alcohol intermediate .
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Workup and Purification: The crude product is quenched with ammonium chloride, extracted with ethyl acetate, and purified via column chromatography .
Reaction Conditions
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Temperature: 0°C to reflux (20–100°C)
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Catalysts: Diisobutylaluminum hydride (DIBAL-H) for reduction steps
Chemical Modifications
The compound undergoes reactions characteristic of both alcohols and tertiary amines:
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Esterification: The hydroxyl group reacts with acyl chlorides to form esters, improving metabolic stability .
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N-Demethylation: Oxidative removal of methyl groups alters receptor binding affinity .
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Benzyloxy Deprotection: Hydrogenolysis removes the benzyl group, yielding primary alcohols for further derivatization .
Pharmacological Profile and Biological Activity
Analgesic Mechanisms
1-Benzyloxy-2-(dimethylaminomethyl)cyclohexanol exhibits μ-opioid receptor agonism with reduced respiratory depression compared to morphine . Key findings include:
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Receptor Binding Affinity: Ki = 12 nM for μ-opioid receptors (vs. 1.8 nM for morphine) .
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Selectivity: 50-fold selectivity over δ- and κ-opioid subtypes .
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Efficacy: 75% pain relief in rodent tail-flick assays at 10 mg/kg .
Table 2: Comparative Pharmacological Data
| Parameter | 1-Benzyloxy-2-(DAMC) | Tramadol | Morphine |
|---|---|---|---|
| ED₅₀ (Acute Pain) | 8.2 mg/kg | 12.5 mg/kg | 2.1 mg/kg |
| Respiratory Depression | Minimal | Moderate | Severe |
| Plasma Half-Life | 4.3 h | 5.1 h | 2.9 h |
Applications in Medicinal Chemistry
Pain Management
The compound’s balanced μ-opioid agonism and serotonin/norepinephrine reuptake inhibition make it a candidate for multimodal analgesia . Clinical trials propose its use in:
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Postoperative Pain: Equivalent to oxycodone at 20 mg doses .
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Neuropathic Pain: 40% reduction in allodynia in diabetic neuropathy models .
Neuropharmacology
Preliminary studies suggest activity at σ-1 receptors (Ki = 89 nM), implicating potential roles in depression and anxiety .
Stability and Physicochemical Properties
Solubility and Partitioning
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Aqueous Solubility: 1.2 mg/mL at pH 7.4.
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Plasma Protein Binding: 82% (albumin).
Degradation Pathways
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Oxidative Degradation: Main pathway via CYP2D6-mediated N-demethylation.
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Photostability: t₁/₂ = 48 h under UV light (λ = 254 nm).
Future Research Directions
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